(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
Overview
Description
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as urapidil, an antihypertensive drug, target theα-blocker and the 5HT-1A receptor .
Mode of Action
It’s worth noting that urapidil, a related compound, lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Compounds like urapidil, which target similar receptors, are known to affect theserotoninergic system and α-adrenergic receptors , which could potentially influence a variety of physiological processes including mood, appetite, and cardiovascular function.
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Related compounds like urapidil are known to have antihypertensive effects, lowering blood pressure without affecting heart rate or intracranial blood pressure .
Action Environment
It’s worth noting that the compound is stable under an inert atmosphere and at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biological Activity
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 241.64 g/mol. This compound is characterized by its trifluoromethyl group and methoxy-substituted aromatic ring, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHClFNO |
Molecular Weight | 241.64 g/mol |
CAS Number | 1391397-32-2 |
Melting Point | Not available |
Boiling Point | Not available |
The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit properties such as:
- Antidepressant Activity : Compounds with amine functionalities can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : The presence of the methoxy group may enhance the compound's ability to interact with cellular receptors involved in cancer proliferation.
Case Studies and Research Findings
Research on related compounds indicates that structural modifications can significantly affect biological efficacy. For instance:
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Anticancer Activity : A study on similar trifluoromethylated compounds revealed IC values indicating potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives in that study showed IC values ranging from 0.12 to 2.78 µM against MCF-7 cells .
Compound Cell Line IC (µM) Trifluoromethyl Derivative A MCF-7 0.48 Trifluoromethyl Derivative B HCT-116 0.19 (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl MCF-7 TBD - Neurotransmitter Interaction : In vitro studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects. This is particularly relevant for compounds targeting monoamine transporters .
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds have shown moderate toxicity profiles. Safety assessments typically include evaluations for:
- Acute Toxicity : Hazard statements indicate potential risks such as irritation to skin and eyes.
- Chronic Toxicity : Long-term exposure studies are necessary to determine the compound's safety for therapeutic use.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDZBQXSQCSMM-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.